1,2:5,6-Di-o-cyclohexylidene-myo-inositol
Overview
Description
1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs in biomedicine . It can be used in the research of lithium-induced nephrogenic diabetes insipidus, which is a common side effect from consuming lithium medications .
Synthesis Analysis
Monoketalization of myo-inositol with one equivalent of 1,1-dimethoxycyclohexane or 2,2-dimethoxypropane in the presence of H2SO4-silica under similar conditions resulted in the simultaneous protection of 1-OH and 2-OH giving the 1,2-O-cyclohexylidene-myo-inositol .Molecular Structure Analysis
The molecular formula of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is C18H28O6 . The molecule contains a total of 56 bonds. There are 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis
The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative .Physical And Chemical Properties Analysis
The molecular weight of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is 340.41132 g/mol . The molecule contains a total of 56 bonds, including 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .Scientific Research Applications
Synthesis and Derivative Formation : The compound is used in synthesizing various derivatives. For instance, p-Toluenesulfonylation of 1,2-O-cyclohexylidene-myo-inositol yields various mono-, di-, tri-, and tetra-O-p-toluenesulfonyl derivatives, valuable for further chemical transformations (Suami, Ogawa, Tanaka, & Otake, 1971).
Improved Preparation Methods : Research has focused on improving the preparation of cyclohexylidene derivatives of myo-inositol. A method involving the condensation of myo-inositol with 1,1-dimethoxy-cyclohexane has been developed, yielding 1,2-O-cyclohexylidene-myo-inositol and other derivatives (Jiang & Baker, 1986).
Anhydro Derivatives : The reaction of 1,2-O-cyclohexylidene-myo-inositol tosylates with sodium methoxide produces various anhydro derivatives, which have been structurally characterized (Suami, Ogawa, Oki, & Ohashi, 1972).
Crystal Structure Analysis : The crystal structure of 1,2-O-cyclohexylidene-myo-inositol dihydrate has been reported, providing insights into its molecular interactions and conformation (Purushothaman et al., 2017).
Enzymatic Resolution and Synthesis : Enzymatic processes have been developed for the regio- and enantioselective esterification of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, leading to optically pure materials and selectively protected products, important in synthesizing naturally occurring myo-inositol phosphate derivatives (Ling et al., 1993).
Chemoenzymatic Synthesis : The compound is a key intermediate in the chemoenzymatic synthesis of myo-inositol polyphosphates, a class of molecules with significant biological activities (Gou, Liu, & Chen, 1992).
Heterogeneous Catalysis : The compound plays a role in the development of eco-friendly heterogeneous catalysts for the differential protection of myo-inositol hydroxyl groups, important for the synthesis of biologically significant phosphoinositols and natural products (Vibhute & Sureshan, 2013).
Future Directions
1,2:5,6-Di-o-cyclohexylidene-myo-inositol has recently gained popularity in the medical industry for its myriad of therapeutic benefits . It’s best known for its ability to combat diseases such as diabetes and cancer . This compound’s exceptional characteristics and structure have deemed it an invaluable component in numerous medicinal endeavors .
properties
InChI |
InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAPESVEHHOBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:5,6-Di-o-cyclohexylidene-myo-inositol |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.